

An In-depth Technical Guide to the Physical and Chemical Properties of Docosanamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Behenamide*

Cat. No.: *B136405*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosanamide, also known as **behenamide**, is a long-chain saturated fatty acid amide with the chemical formula $C_{22}H_{45}NO$.^{[1][2][3]} This white, waxy solid is of significant interest across various scientific disciplines due to its unique physicochemical properties.^[1] Primarily used in the polymer industry as a slip and anti-blocking agent, its structural similarity to endogenous signaling lipids has prompted investigations into its biological activities. This guide provides a comprehensive overview of the physical and chemical properties of docosanamide, detailed experimental protocols for their characterization, and a discussion of its potential biological relevance, presented with the technical depth required for research and development professionals.

Core Physical and Chemical Properties

The fundamental properties of docosanamide are summarized in the tables below, providing a consolidated reference for key quantitative data.

Table 1: General and Physical Properties of Docosanamide

Property	Value	References
Synonyms	Behenamide, Behenic acid amide	[2] [3] [4]
CAS Number	3061-75-4	[1] [4] [5] [6]
Molecular Formula	C ₂₂ H ₄₅ NO	[1] [2] [3] [4] [5]
Molecular Weight	339.60 g/mol	[1] [3] [4] [5]
Appearance	White to off-white waxy solid or powder	[1]
Melting Point	110-113 °C	[4] [5] [6] [7]
Boiling Point	471.1 ± 13.0 °C (Predicted)	[6] [8]
Density	~0.865 g/cm ³	[4] [8]
Flash Point	100 °C	[4] [6] [8]

Table 2: Solubility Profile of Docosanamide

Solvent	Solubility	References
Water	Insoluble (0.00029 mg/L @ 25 °C, est.)	[4] [7]
Ethanol	Soluble	[1]
Chloroform	Soluble (Slightly, Heated)	[1] [6] [8]
Benzene	Soluble	[1]
Dichloromethane	Slightly Soluble	[6] [8]
Methanol	Very Slightly Soluble	[6] [8]

Spectroscopic and Analytical Data

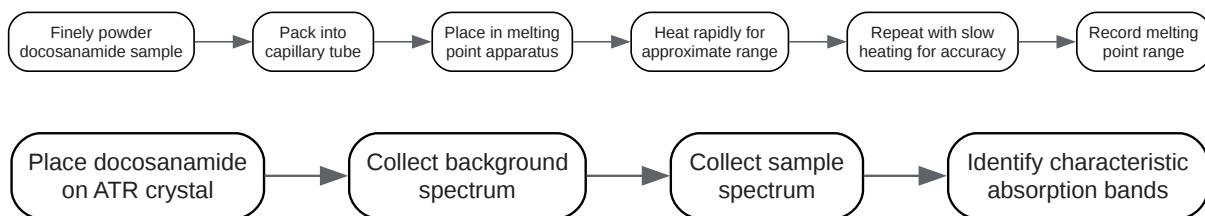
Spectroscopic data is crucial for the identification and characterization of docosanamide.

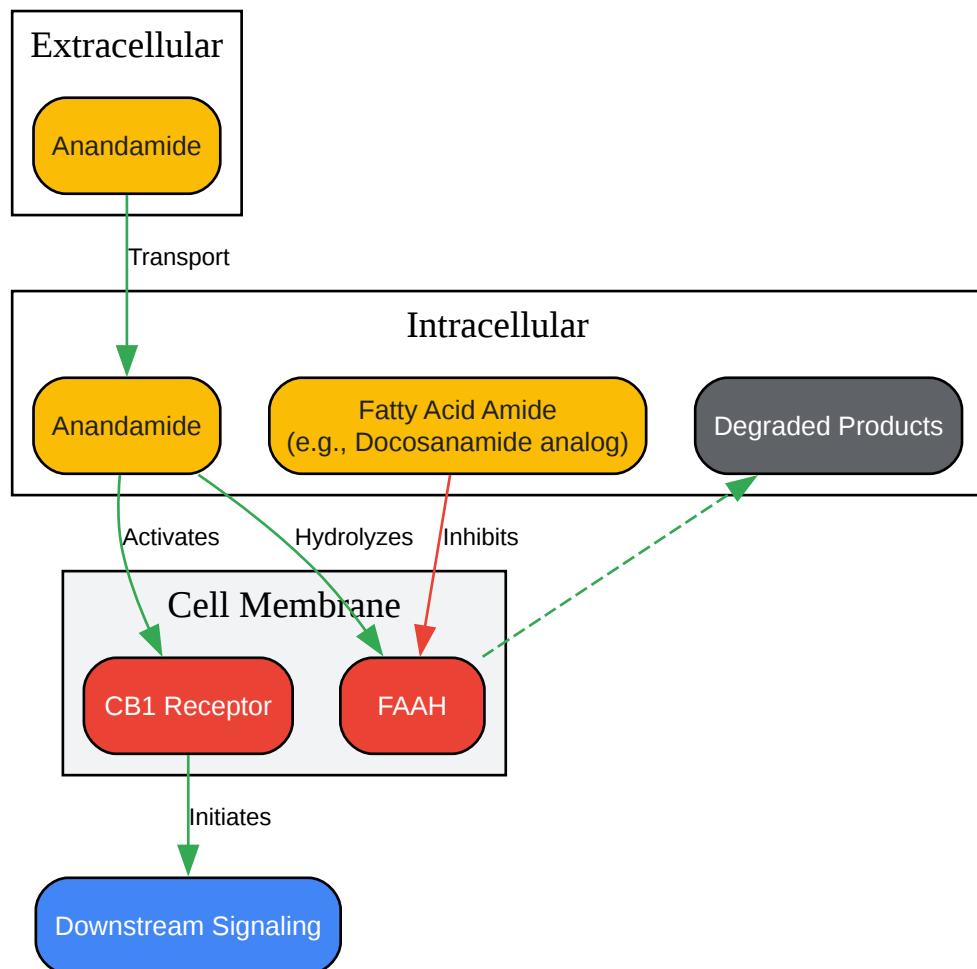
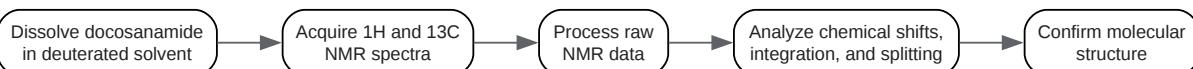
Table 3: Key Spectroscopic Data for Docosanamide

Technique	Key Features and Observations	References
FTIR (Melt, Crystalline Phase)	Characteristic peaks for N-H stretching, C=O stretching (Amide I), and N-H bending (Amide II).	[5]
Mass Spectrometry (GC-MS)	Molecular ion peak consistent with the molecular weight. Fragmentation pattern typical for a long-chain fatty amide.	[5]
¹³ C NMR	Signals corresponding to the carbonyl carbon, and a series of signals for the methylene carbons in the long alkyl chain.	[5]
¹ H NMR	Signals for the amide protons, the alpha-methylene protons, and the long chain of methylene protons, and the terminal methyl protons.	

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of docosanamide.


Melting Point Determination (Capillary Method)



The melting point of docosanamide can be determined using a standard capillary melting point apparatus.

Protocol:

- Sample Preparation: A small amount of finely powdered, dry docosanamide is packed into a capillary tube to a height of 2-3 mm.

- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated at a rate of 10-15 °C per minute initially.
- Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded.
- Refinement: For a more accurate determination, the procedure is repeated with a fresh sample, and the heating rate is slowed to 1-2 °C per minute as the previously determined approximate melting point is approached.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Oleamide: a fatty acid amide signaling molecule in the cardiovascular system? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Antimicrobial and cytotoxic activities of natural (Z)-13-docosenamide derived from *Penicillium chrysogenum* [frontiersin.org]
- 3. scienceopen.com [scienceopen.com]
- 4. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Docosanamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b136405#physical-and-chemical-properties-of-docosanamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com